molecular formula C9H20N4O4 B1363385 NG-Monomethyl-D-arginine monoacetate

NG-Monomethyl-D-arginine monoacetate

Cat. No.: B1363385
M. Wt: 248.28 g/mol
InChI Key: IKPNWIGTWUZCKM-NUBCRITNSA-N
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Description

D-NMMA (acetate), also known as N5-[imino(methylamino)methyl]-D-ornithine monoacetate, is a compound used primarily as a control in studies involving nitric oxide synthase (NOS) inhibition. It is the inactive enantiomer of L-NMMA, which is a well-known NOS inhibitor. D-NMMA (acetate) does not inhibit NOS even at high concentrations, making it useful for exploring non-specific effects of L-NMMA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-NMMA (acetate) involves the methylation of D-ornithine followed by the formation of the acetate salt. The reaction typically requires the use of methylating agents and specific reaction conditions to ensure the correct enantiomer is produced.

Industrial Production Methods: Industrial production of D-NMMA (acetate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: D-NMMA (acetate) primarily undergoes substitution reactions due to the presence of the amino and imino groups. It does not participate in oxidation or reduction reactions under normal conditions.

Common Reagents and Conditions: Common reagents used in reactions involving D-NMMA (acetate) include methylating agents and various solvents like methanol and water. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained.

Major Products Formed: The major products formed from reactions involving D-NMMA (acetate) are typically derivatives of the original compound, where the amino or imino groups have been substituted with other functional groups .

Scientific Research Applications

D-NMMA (acetate) is widely used in scientific research, particularly in studies involving nitric oxide synthase (NOS) inhibition. Its primary application is as a control compound to study the non-specific effects of L-NMMA. This makes it valuable in research related to cardiovascular diseases, neurobiology, and immunology. Additionally, D-NMMA (acetate) is used in biochemical studies to understand the role of methylated arginine derivatives in various biological processes .

Mechanism of Action

D-NMMA (acetate) does not inhibit nitric oxide synthase, unlike its active counterpart L-NMMA. The mechanism by which D-NMMA (acetate) exerts its effects is primarily through its role as a control compound. It helps researchers differentiate between specific and non-specific effects of NOS inhibitors. The molecular targets and pathways involved are similar to those of L-NMMA, but D-NMMA (acetate) does not interact with the NOS enzyme .

Comparison with Similar Compounds

  • L-NMMA (acetate)
  • Asymmetric dimethylarginine (ADMA)
  • Symmetric dimethylarginine (SDMA)

Comparison: D-NMMA (acetate) is unique in that it is the inactive enantiomer of L-NMMA. While L-NMMA, ADMA, and SDMA are all inhibitors of nitric oxide synthase, D-NMMA (acetate) does not inhibit NOS. This makes it a valuable control compound in research studies. The primary difference lies in its lack of activity, which allows researchers to study the non-specific effects of NOS inhibitors without interference from the compound itself .

Properties

Molecular Formula

C9H20N4O4

Molecular Weight

248.28 g/mol

IUPAC Name

acetic acid;(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

InChI

InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)/t5-;/m1./s1

InChI Key

IKPNWIGTWUZCKM-NUBCRITNSA-N

Isomeric SMILES

CC(=O)O.CN=C(N)NCCC[C@H](C(=O)O)N

Canonical SMILES

CC(=O)O.CN=C(N)NCCCC(C(=O)O)N

sequence

X

Synonyms

Arginine, L-NG-Monomethyl
D-NMMA
L Monomethylarginine
L NG Monomethyl Arginine
L-Monomethylarginine
L-NG-Monomethyl Arginine
L-NMMA
N(G)-Methylarginine
N(G)-Monomethyl-D-Arginine
N(G)-Monomethylarginine
N(omega)-Monomethyl-L-Arginine
NG Monomethyl L Arginine
NG-Monomethyl-L-Arginine
omega N Methylarginine
omega-N-Methylarginine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NG-Monomethyl-D-arginine monoacetate
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NG-Monomethyl-D-arginine monoacetate
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NG-Monomethyl-D-arginine monoacetate
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NG-Monomethyl-D-arginine monoacetate
Reactant of Route 5
NG-Monomethyl-D-arginine monoacetate
Reactant of Route 6
NG-Monomethyl-D-arginine monoacetate

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